molecular formula C17H14N4O6S B14120639 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-nitrophenyl)acetamide CAS No. 1171926-65-0

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-nitrophenyl)acetamide

Cat. No.: B14120639
CAS No.: 1171926-65-0
M. Wt: 402.4 g/mol
InChI Key: MLBGGLKOMTXEKM-UHFFFAOYSA-N
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Description

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-nitrophenyl)acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the methylsulfonyl group: This step involves the sulfonation of the phenyl ring using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.

    Coupling with 4-nitrophenyl acetic acid: The final step involves the coupling of the oxadiazole derivative with 4-nitrophenyl acetic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted oxadiazole derivatives

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules

Biology

In biological research, the compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections. Its unique mechanism of action and favorable pharmacokinetic properties make it a candidate for further development.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes, disrupt cellular signaling pathways, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenyl)acetamide
  • N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-nitrophenyl)acetamide exhibits unique biological activities and chemical reactivity. The presence of the nitro group enhances its ability to interact with biological targets, making it more potent as an antimicrobial and anticancer agent. Additionally, the methylsulfonyl group provides increased stability and solubility, which are advantageous for its use in various applications.

Properties

CAS No.

1171926-65-0

Molecular Formula

C17H14N4O6S

Molecular Weight

402.4 g/mol

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C17H14N4O6S/c1-28(25,26)14-4-2-3-12(10-14)16-19-20-17(27-16)18-15(22)9-11-5-7-13(8-6-11)21(23)24/h2-8,10H,9H2,1H3,(H,18,20,22)

InChI Key

MLBGGLKOMTXEKM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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